Teixobactin

Beschreibung

This compound has been reported in Eleftheria terrae with data available.

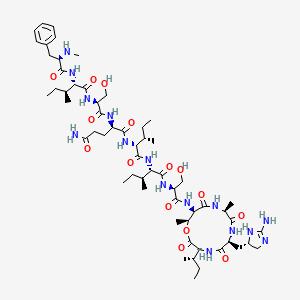

an eleven a.a. residue cyclicdepsipeptide isolated from ELEFTHERIA TERRAE.

Eigenschaften

CAS-Nummer |

1613225-53-8 |

|---|---|

Molekularformel |

C58H95N15O15 |

Molekulargewicht |

1242.5 g/mol |

IUPAC-Name |

(2R)-N-[(2R,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(3S,6S,9S,12R,13S)-6-[[(5S)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-3-[(2S)-butan-2-yl]-9,13-dimethyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanediamide |

InChI |

InChI=1S/C58H95N15O15/c1-12-28(5)42(70-49(79)37(61-11)23-34-19-17-16-18-20-34)53(83)67-39(26-74)51(81)65-36(21-22-41(59)76)48(78)69-44(30(7)14-3)55(85)71-43(29(6)13-2)54(84)68-40(27-75)52(82)73-46-33(10)88-57(87)45(31(8)15-4)72-50(80)38(24-35-25-62-58(60)64-35)66-47(77)32(9)63-56(46)86/h16-20,28-33,35-40,42-46,61,74-75H,12-15,21-27H2,1-11H3,(H2,59,76)(H,63,86)(H,65,81)(H,66,77)(H,67,83)(H,68,84)(H,69,78)(H,70,79)(H,71,85)(H,72,80)(H,73,82)(H3,60,62,64)/t28-,29-,30-,31-,32-,33-,35-,36+,37+,38-,39-,40-,42-,43-,44+,45-,46+/m0/s1 |

InChI-Schlüssel |

LMBFAGIMSUYTBN-MPZNNTNKSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C[C@H]2CN=C(N2)N)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CC3=CC=CC=C3)NC)C |

Kanonische SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Teixobactin; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unlocking the Microbial Dark Matter: A Technical Guide to iChip Technology for Novel Antibiotic Discovery

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates innovative approaches to discover novel antibiotics. A vast reservoir of potential therapeutic compounds lies hidden within the "microbial dark matter" – the estimated 99% of microorganisms that cannot be cultivated using standard laboratory techniques.[1][2][3] The Isolation Chip (iChip) technology provides a revolutionary platform to tap into this unexplored biodiversity by enabling the in situ cultivation of previously unculturable bacteria.[4][5][6][7] This in-depth technical guide details the core principles, experimental protocols, and quantitative outcomes of iChip technology, offering a roadmap for its application in the quest for new antimicrobial agents.

Core Principle: In Situ Cultivation

The foundational concept of the iChip is to move microbial cultivation from the artificial conditions of a petri dish back to the organism's natural environment.[4][7] This approach provides fastidious bacteria with the precise combination of nutrients, signaling molecules, and growth factors required for their proliferation, which are often unknown and difficult to replicate in a laboratory setting.[6][8] The iChip device consists of multiple miniature diffusion chambers, each designed to isolate and support the growth of a single microbial cell.[9] Semipermeable membranes allow the passage of essential nutrients from the surrounding environment into the chambers while preventing the entry of other microorganisms and the escape of the target isolate.[2][6][10]

iChip Design and Assembly

The iChip is a multi-component device, typically consisting of a central plate with numerous through-holes (wells), sandwiched between two semipermeable polycarbonate membranes.[8][10][11] This assembly is then secured by outer panels.[10][11] While initial designs were manufactured using traditional methods, recent advancements have demonstrated the feasibility of using 3D printing to fabricate iChips from materials like epoxy resin, offering a low-cost and customizable alternative.[12]

Quantitative Outcomes of iChip Cultivation

The application of iChip technology has demonstrated a dramatic increase in the recovery of microbial diversity compared to standard cultivation methods. This enhanced recovery directly translates to a greater potential for discovering novel, bioactive secondary metabolites.

| Metric | iChip Technology | Traditional Cultivation | Source |

| Microbial Recovery Rate | 5- to 300-fold increase | Baseline | [4][5][7] |

| Colony Formation | 40-50% of cells form microcolonies | ~1% of cells from soil | [3][10][11][13] |

| Novel Antibiotics Discovered | 25 new antibiotics (in one study) | Limited by culturable species | [1] |

One of the most significant discoveries enabled by the iChip is Teixobactin , a novel antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[14][15] this compound was isolated from a previously uncultured β-proteobacterium, named Eleftheria terrae.[15][16] Another notable discovery is Clovabactin , produced by an unknown soil bacterium.[10][11]

| Antibiotic | Producing Organism | Spectrum of Activity | Mechanism of Action | Source |

| This compound | Eleftheria terrae | Gram-positive bacteria, Mycobacteria | Inhibits cell wall biosynthesis by binding to lipid II and lipid III | [14][15][16][17] |

| Clovabactin | Unidentified soil bacterium | Not specified in search results | Not specified in search results | [10][11] |

| N-Acyltyrosine | Alteromonas sp. | Not specified in search results | Not specified in search results | [10][11] |

Experimental Workflow for Antibiotic Discovery using iChip

The following diagram illustrates the typical workflow for the discovery of novel antibiotics using the iChip platform.

Detailed Experimental Protocols

The following protocols are synthesized from multiple sources to provide a detailed guide for implementing the iChip workflow.[4]

iChip Preparation and Assembly

-

Sterilization: All components of the iChip (central plate, membranes, and outer panels) must be sterilized prior to use, for example, by autoclaving or UV irradiation.[10][11]

-

Membrane Attachment: A sterile 0.03 µm pore size polycarbonate membrane is affixed to one side of the central plate, often using a sterile adhesive or by clamping, to create a set of open-topped wells.[6][8]

Sample Collection and Preparation

-

Environmental Sample: Collect a sample from the desired environment (e.g., soil, marine sediment).[4][5]

-

Suspension: Create a suspension of the sample in a sterile buffer or medium.

-

Serial Dilution: Perform serial dilutions of the suspension to achieve a final concentration where, on average, a single cell will be inoculated per well of the iChip.[6][16]

iChip Loading and Incubation

-

Agar Mixture: The diluted cell suspension is mixed with a molten agar-based medium. The composition of this medium can be varied; examples include tryptone soy agar (TSA) at a 10% concentration or a specialized medium like SMS (0.125 g casein, 0.1 g potato starch, 1 g casamino acids, 20 g bacto-agar in 1 liter of water).[10][11][12]

-

Loading: The iChip is dipped into the cell-agar mixture, filling the wells.[1][2] The agar is then allowed to solidify.

-

Sealing: A second sterile semipermeable membrane is placed over the filled wells, and the entire assembly is securely clamped with the outer panels.[1][2][6]

-

In Situ Incubation: The assembled iChip is returned to the original sampling location and buried to ensure complete contact with the environment.[4][5][18] The incubation period can range from several weeks to months.

Retrieval and Isolation of Microorganisms

-

Retrieval: The iChip is carefully excavated from the environment.

-

Cleaning: The exterior of the iChip is thoroughly washed with sterile distilled water to remove contaminating environmental microbes.[8][10][11]

-

Harvesting: The iChip is opened in a sterile environment. Microcolonies that have grown within the agar plugs are picked using a sterile loop or toothpick, preferably under a dissecting microscope.[8]

-

Domestication: The harvested colonies are transferred to various laboratory culture media to attempt "domestication" for in vitro growth.[4] This may involve testing a range of nutrient compositions and growth conditions.

Fermentation and Antimicrobial Screening

-

Seed Culture: Isolates that can be grown in the lab are first cultured in a seed broth. A typical seed broth might contain glucose, malt extract, soluble starch, yeast extract, and casamino acids.[10][11]

-

Fermentation: The seed culture is used to inoculate larger-scale fermentation media to encourage the production of secondary metabolites.[10][11]

-

Extraction: The fermentation broth is extracted to isolate the produced compounds.

-

Antimicrobial Assay: The extracts are screened for antimicrobial activity against a panel of pathogenic bacteria. This is often done by observing zones of inhibition on agar plates seeded with the test organisms.[10][11]

-

Bioactivity-Guided Fractionation and Structure Elucidation: Extracts showing promising activity are subjected to chromatographic techniques to purify the active compound(s). The chemical structure of the purified antibiotic is then determined using methods such as mass spectrometry and NMR.

Mechanism of Action: The Case of this compound

The discovery of this compound showcases the power of iChip technology to unveil novel modes of antibiotic action. The following diagram illustrates its mechanism.

This compound inhibits bacterial cell wall synthesis through a novel mechanism. It binds to highly conserved motifs of lipid II, a precursor to peptidoglycan, and lipid III, a precursor to teichoic acid.[16][17] This binding prevents the incorporation of these precursors into the cell wall, leading to its breakdown and subsequent cell death.[16] This unique mode of action, targeting precursors rather than enzymes, is thought to make the development of resistance more difficult.[1][16]

Conclusion

The iChip technology represents a paradigm shift in microbiology, providing a crucial tool to access the vast, uncultivated majority of microbial life.[6] By enabling the growth of these organisms in their native habitats, the iChip has already led to the discovery of promising new antibiotic candidates with novel mechanisms of action.[10][11] For researchers and drug development professionals, this technology opens up a rich and previously inaccessible frontier in the search for solutions to the growing crisis of antimicrobial resistance. The continued application and refinement of the iChip and similar in situ cultivation methods will undoubtedly be a cornerstone of future antibiotic discovery efforts.

References

- 1. iChip and the 99% [hardydiagnostics.com]

- 2. cytofluidix.com [cytofluidix.com]

- 3. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ cultivation of previously uncultivable microorganisms using the ichip | Springer Nature Experiments [experiments.springernature.com]

- 5. labordoc.ilo.org [labordoc.ilo.org]

- 6. ijrpr.com [ijrpr.com]

- 7. researchgate.net [researchgate.net]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. Use of Ichip for High-Throughput In Situ Cultivation of “Uncultivable” Microbial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Harnessing iChip technology for novel antibiotic discovery from peat soil microbiomes to combat antimicrobial resistance [frontiersin.org]

- 11. Harnessing iChip technology for novel antibiotic discovery from peat soil microbiomes to combat antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A three-dimensional (3D) printing approach to fabricate an isolation chip for high throughput in situ cultivation of environmental microbes - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 13. Antibiotic discovery goes underground: The discovery of this compound could revitalise the search for new antibiotics based on the novel method the researchers used to identify the compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound, the first of a new class of antibiotics discovered by iChip technology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. urologytimes.com [urologytimes.com]

- 17. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: In Situ Isolation and Culturing of Recalcitrant Soil Bacteria using an Isolation Chip (iChip) [jove.com]

Teixobactin's Assault on the Bacterial Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin, a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a significant breakthrough in the fight against antimicrobial resistance.[1] Its potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), coupled with a remarkable lack of detectable resistance, has positioned it as a promising lead for a new class of antibiotics.[2][3] This technical guide provides an in-depth exploration of this compound's core mechanism of action on the bacterial cell wall, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular interactions and their consequences.

Core Mechanism: A Two-Pronged Attack on Cell Wall Precursors

This compound's primary mode of action is the inhibition of bacterial cell wall synthesis through a unique dual-targeting mechanism. It binds with high affinity to two essential lipid-linked precursors of the cell wall: Lipid II, the precursor to peptidoglycan, and Lipid III, the precursor to wall teichoic acid (WTA).[4][5][6] This binding prevents the incorporation of these precursors into the growing cell wall, leading to a cascade of events that culminate in cell lysis and death.[4]

The binding of this compound is not to the highly mutable protein enzymes involved in cell wall synthesis, but rather to the highly conserved pyrophosphate-sugar moieties of Lipid II and Lipid III.[7][8] This targeting of non-proteinaceous, lipid-based precursors is believed to be the primary reason for the exceedingly low frequency of resistance development.[1]

A Deeper Dive into the Molecular Interactions

Recent studies using solid-state NMR, microscopy, and molecular dynamics simulations have elucidated the atomic-level details of this compound's interaction with Lipid II.[3][7] The C-terminal enduracididine headgroup of this compound specifically recognizes and binds to the pyrophosphate-sugar moiety of one Lipid II molecule.[7] Simultaneously, the N-terminus of this compound coordinates with the pyrophosphate of a second Lipid II molecule.[7]

This initial binding event triggers a remarkable secondary mechanism: the formation of supramolecular fibrillar structures.[1][7] this compound and Lipid II molecules co-assemble into large, ordered aggregates on the bacterial membrane.[9][10] This clustering effectively sequesters Lipid II, further preventing its use in peptidoglycan synthesis.[9]

Furthermore, the formation of these large this compound-Lipid II complexes physically disrupts the integrity of the bacterial cell membrane.[3][7] Atomic force microscopy has shown that these supramolecular structures displace phospholipids, leading to membrane thinning and eventual rupture.[7] This combined assault—inhibiting cell wall synthesis and directly damaging the cell membrane—results in potent and rapid bactericidal activity.[7][10]

Quantitative Efficacy of this compound and its Analogues

The potency of this compound and its synthetic analogues has been extensively evaluated against a variety of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness.

| Bacterium | This compound/Analogue | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Leu10-teixobactin | 1 | [11] |

| Methicillin-resistant S. aureus (MRSA) ATCC 700699 | Leu10-teixobactin | 1 | [11] |

| Vancomycin-intermediate S. aureus (VISA) JKD6008 | Leu10-teixobactin | 1 | [11] |

| Vancomycin-intermediate S. aureus (VISA) JKD6009 | Leu10-teixobactin | 0.5 | [11] |

| Methicillin-resistant S. aureus (MRSA) | Analogue 3 | 32 | [12] |

| Methicillin-resistant S. aureus (MRSA) | Analogue 4 | 2-4 | [12] |

| Methicillin-resistant S. aureus (MRSA) | Analogue 5 | 2-4 | [12] |

| Vancomycin-resistant Enterococci (VRE) | Analogue 3 | 8-16 | [12] |

| Vancomycin-resistant Enterococci (VRE) | Analogue 4 | 4 | [12] |

| Vancomycin-resistant Enterococci (VRE) | Analogue 5 | 2-16 | [12] |

| Bacillus subtilis ATCC 6051 | Analogue 4 | 0.5-4 | [12] |

| Clostridioides difficile | This compound | Exceptionally vulnerable | [1] |

| Bacillus anthracis | This compound | Exceptionally vulnerable | [1] |

| Mycobacterium tuberculosis | This compound | Potent activity | [1] |

Experimental Protocols

Understanding the methodologies used to elucidate this compound's mechanism of action is crucial for researchers in the field. Below are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol is fundamental for assessing the antimicrobial activity of this compound and its analogues.

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

-

Methodology (Broth Microdilution):

-

Prepare a series of two-fold dilutions of the this compound analogue in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13]

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.[13]

-

Add the standardized bacterial suspension to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.[14]

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[14]

-

For MBC determination, an aliquot from the wells showing no visible growth is plated onto antibiotic-free agar plates.[14]

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum.[15]

-

Time-Kill Kinetic Assays

This assay provides insights into the pharmacodynamics of an antibiotic, determining whether its killing effect is time-dependent or concentration-dependent.

-

Objective: To assess the rate of bacterial killing by this compound over time at various concentrations.

-

Methodology:

-

Prepare flasks containing CAMHB with the this compound analogue at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).[13]

-

Inoculate the flasks with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Include a growth control flask without any antibiotic.

-

Incubate the flasks at 37°C with shaking.

-

At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the viable bacterial count (CFU/mL).

-

Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.[13]

-

In Vitro Peptidoglycan Synthesis Inhibition Assay

This assay directly measures the impact of this compound on the enzymatic steps of peptidoglycan synthesis.

-

Objective: To quantify the inhibition of peptidoglycan biosynthesis reactions in the presence of this compound.

-

Methodology:

-

Isolate bacterial membranes containing the necessary enzymes for peptidoglycan synthesis (e.g., MurG, FemX, PBP2).

-

Set up reaction mixtures containing the isolated membranes, radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylglucosamine, UDP-N-acetylmuramic acid-pentapeptide), and the lipid carrier undecaprenyl phosphate.

-

Add varying concentrations of this compound to the reaction mixtures.[5]

-

Incubate the reactions to allow for the synthesis of Lipid I and Lipid II.

-

Stop the reactions and extract the lipid-linked intermediates.

-

Separate the intermediates using thin-layer chromatography (TLC).[5]

-

Visualize and quantify the radiolabeled products to determine the extent of inhibition by this compound.[5]

-

Visualizing the Mechanism and Workflows

Graphical representations are invaluable for understanding the complex processes involved in this compound's mechanism of action.

Caption: this compound's dual-targeting mechanism of action.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Logical relationships in this compound's bactericidal action.

Conclusion and Future Directions

This compound's multifaceted mechanism of action, involving the dual targeting of essential cell wall precursors and the subsequent induction of membrane-disrupting supramolecular structures, underscores its potential as a groundbreaking antibiotic.[4][7] The targeting of highly conserved lipid moieties provides a compelling explanation for the lack of observed resistance.[1] The quantitative data consistently demonstrate its potent efficacy against clinically significant Gram-positive pathogens.

For drug development professionals, the detailed understanding of this compound's structure-activity relationships, derived from the study of numerous synthetic analogues, offers a roadmap for the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic properties.[2][16] Further research should focus on optimizing these analogues to enhance their spectrum of activity, potentially including activity against Gram-negative bacteria, and to ensure their safety and efficacy in clinical settings. The experimental protocols detailed herein provide a foundation for the continued investigation and development of this exciting new class of antibiotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and structure-activity relationships of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Dual Targeting of Cell Wall Precursors by this compound Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, synthesis, and optimization of this compound, a novel antibiotic without detectable bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scientists Discover a Novel Two-step Mechanism the Antibiotic 'this compound' uses to Kill Antibiotic-Resistant Bacteria - CBIRT [cbirt.net]

- 11. The Killing Mechanism of this compound against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | In Vitro Antibacterial Activity of this compound Derivatives on Clinically Relevant Bacterial Isolates [frontiersin.org]

- 13. In Vitro Antibacterial Activity of this compound Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New this compound Analogues with a Total Lactam Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure-activity relationship of this compound analogues via convergent Ser ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Teixobactin's Molecular Embrace: Binding Mechanisms with Lipid II and Lipid III Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Teixobactin, a potent non-ribosomal depsipeptide antibiotic, has garnered significant attention for its remarkable activity against a broad spectrum of Gram-positive pathogens and its low propensity for resistance development.[1][2] Its primary mechanism of action involves the specific recognition and binding of essential bacterial cell wall precursors, lipid II and lipid III.[1][3][4][5] This technical guide provides a comprehensive analysis of the binding interactions between this compound and these lipid precursors, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate molecular pathways. Understanding these fundamental interactions is paramount for the rational design of novel this compound analogs with enhanced therapeutic profiles.

Introduction: The Rise of a Novel Antibiotic

The escalating crisis of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. This compound, isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a paradigm shift in this endeavor. It circumvents conventional resistance mechanisms by targeting non-proteinaceous, highly conserved lipid precursors essential for the biosynthesis of peptidoglycan (lipid II) and wall teichoic acid (lipid III).[6][7] This dual-targeting strategy leads to the inhibition of cell wall synthesis, ultimately causing cell lysis and bacterial death.[1][8]

Quantitative Binding Affinity of this compound and its Analogs

The affinity of this compound and its synthetic analogs for lipid II has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided critical insights into the thermodynamics and stoichiometry of the binding events.

| Compound | Lipid Target | Technique | Dissociation Constant (Kd) | Stoichiometry (this compound:Lipid) | Reference |

| This compound | Gram-positive lipid II | ITC | 23 µM (apparent) | 2:1 | [9] |

| This compound Analog | Soluble lipid II analog | Quantitative NMR | 138 µM (apparent) | - | [9] |

| Native this compound | Gram-negative lipid II | ITC | 1.36 µM | - | [10][11] |

| This compound Analog 2 | Gram-negative lipid II | ITC | 0.06 µM | - | [10][11] |

| This compound Analog 3 | Gram-negative lipid II | ITC | 0.90 µM | - | [10][11] |

| This compound Analog 4 | Gram-negative lipid II | ITC | 1.68 µM | - | [10][11] |

| This compound Analog 5 | Gram-negative lipid II | ITC | 2.30 µM | - | [10][11] |

Note: The binding affinities can vary depending on the experimental conditions, such as the use of soluble lipid II analogs versus native lipid II incorporated into micelles or vesicles, and the specific this compound analog being studied. The apparent 2:1 stoichiometry observed in some studies may be influenced by the low solubility of the compounds in aqueous solutions.[9]

Molecular Mechanism of this compound Binding

This compound's interaction with lipid II is a multifaceted process involving specific recognition of the pyrophosphate moiety and subsequent formation of higher-order structures. This "pyrophosphate caging" is a key feature of its inhibitory action.[9]

Key Residues and Binding Motifs

Solid-state NMR and molecular dynamics simulations have elucidated the critical residues of this compound involved in lipid II binding.[9][12][13] The C-terminal cyclodepsipeptide ring, particularly the backbone amides of residues D-Thr8 to Ile11, forms a "cage" that coordinates the pyrophosphate group of lipid II.[9][14] The side chain of L-allo-enduracididine (End10) provides a secondary binding site for the pyrophosphate.[9] Interestingly, studies with this compound analogs have shown that a cationic amino acid at position 10 is not strictly essential for potent antibacterial activity and lipid II binding.[15] The N-terminal portion of this compound, including hydrophobic residues like D-allo-Ile5 and Ile6, acts as a membrane anchor, facilitating the interaction at the cell membrane interface.[9][14]

Signaling and Downstream Effects

The binding of this compound to lipid II and lipid III initiates a cascade of events that ultimately leads to bacterial cell death. This process involves more than just the sequestration of cell wall precursors.

Caption: this compound's mechanism of action.

Upon binding to lipid II and lipid III, this compound induces the formation of large supramolecular fibrils.[1][13][16][17] These aggregates sequester the lipid precursors, effectively halting cell wall biosynthesis.[18] The formation of these structures also compromises the integrity of the bacterial membrane, contributing to the potent bactericidal activity.[13][16] Furthermore, the inhibition of lipid III synthesis leads to the delocalization of autolysins, enzymes that degrade the cell wall, further exacerbating cell wall damage and leading to lysis.[8]

Experimental Protocols for Studying this compound-Lipid Interactions

A variety of sophisticated experimental techniques are employed to characterize the binding of this compound to its lipid targets. The following sections detail the methodologies for the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol for ITC with Lipid II in Vesicles:

-

Preparation of Large Unilamellar Vesicles (LUVs):

-

Prepare a lipid film of dioleoyl phosphatidylcholine (DOPC) with or without a specific mole percentage (e.g., 1 mol%) of Gram-positive lipid II.[10]

-

Hydrate the lipid film with a suitable buffer (e.g., 50 mM Tris, pH 7.5) and subject it to multiple freeze-thaw cycles.[10]

-

Extrude the resulting multilamellar vesicles through a polycarbonate membrane with a defined pore size (e.g., 0.2 µm) to form LUVs.[10]

-

-

ITC Measurement:

-

Equilibrate the MicroCal instrument to the desired temperature (e.g., 25°C).[10][19]

-

Fill the sample cell with a solution of this compound or its analog (e.g., 20 µM) in the same buffer used for vesicle preparation.[10][19]

-

Load the injection syringe with the LUV suspension containing lipid II (e.g., 0.1 mM lipid II in 10 mM DOPC).[10][19]

-

Perform a series of injections (e.g., 25 injections of 1.5 µL) with a defined time interval between injections (e.g., 180 s).[10][19]

-

Record the heat changes upon each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the thermodynamic parameters.[10]

-

Perform control experiments, such as titrating the lipid II-containing vesicles into buffer, to account for the heat of dilution.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the structure and dynamics of molecules in solution or in the solid state. It can be used to identify the specific residues of this compound involved in the interaction with lipid II.

Protocol for Solution NMR Titrations:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent system, such as an aqueous solution for water-soluble variants or in dodecylphosphocholine (DPC) micelles for membrane-mimetic studies.[12]

-

Prepare a stock solution of a water-soluble lipid II analog (e.g., with a shortened C15 lipid tail) or native lipid II in the same solvent system.[12][20]

-

-

NMR Titration:

-

Acquire a reference 1D or 2D NMR spectrum (e.g., 1H-15N HSQC) of the this compound solution.

-

Add incremental amounts of the lipid II solution to the this compound sample.

-

Acquire an NMR spectrum after each addition.

-

-

Data Analysis:

-

Monitor the chemical shift perturbations (CSPs) of the this compound resonances upon the addition of lipid II.[12]

-

Map the residues with significant CSPs onto the structure of this compound to identify the binding interface.

-

Calculate the apparent association constants (Ka) by fitting the CSP data to a binding isotherm.[12]

-

Protocol for Solid-State NMR (ssNMR):

-

Sample Preparation:

-

Prepare uniformly 13C,15N-labeled this compound.

-

Reconstitute the labeled this compound with natural abundance lipid II into liposomes (e.g., DOPC).[21]

-

Pack the liposome suspension into an ssNMR rotor.

-

-

ssNMR Experiments:

-

Data Analysis:

-

Assign the resonances of this compound in the bound state.

-

Analyze intermolecular contacts and conformational changes upon binding to lipid II to determine the three-dimensional structure of the complex.[21]

-

Experimental Workflow Visualization

The investigation of this compound's binding to lipid precursors typically follows a multi-step workflow, integrating various biochemical and biophysical techniques.

Caption: A typical experimental workflow.

Conclusion and Future Directions

The body of research on this compound's interaction with lipid II and lipid III has provided a robust framework for understanding its potent antibacterial activity and the lack of detectable resistance. The specific targeting of the pyrophosphate moiety in these essential precursors, coupled with the induction of supramolecular fibril formation, represents a powerful and unique mechanism of action.[9][13] The detailed quantitative binding data and experimental protocols outlined in this guide serve as a valuable resource for the scientific community.

Future research should focus on further elucidating the structure-activity relationships of this compound analogs to optimize their pharmacokinetic and pharmacodynamic properties. A deeper understanding of the dynamics of supramolecular assembly at the bacterial membrane will be crucial for designing next-generation antibiotics that can combat the growing threat of multidrug-resistant pathogens. The continued application of advanced biophysical techniques will undoubtedly pave the way for the development of this compound-based therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newindianexpress.com [newindianexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Dual Targeting of Cell Wall Precursors by this compound Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing key elements of this compound–lipid II interactions in membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

- 14. Structural studies suggest aggregation as one of the modes of action for this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. This compound analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. This compound kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research-portal.uu.nl [research-portal.uu.nl]

- 18. urologytimes.com [urologytimes.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound kills bacteria by a two-pronged attack on the cell envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Investigating the Development of Teixobactin Resistance in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teixobactin, a novel depsipeptide antibiotic, has garnered significant attention for its potent activity against a broad range of Gram-positive pathogens and its remarkably low propensity for resistance development. This is largely attributed to its unique mechanism of action, targeting highly conserved lipid precursors—Lipid II and Lipid III—essential for bacterial cell wall synthesis.[1] This technical guide provides a comprehensive overview of the methodologies used to investigate the emergence of resistance to this compound and its analogues. It consolidates key experimental protocols, presents quantitative data from resistance studies, and visualizes the cellular pathways implicated in reduced susceptibility. While this compound is not completely immune to resistance, studies show that resistance development is slow, often comes at a significant fitness cost to the bacteria, and involves specific mutations in genes related to cell wall metabolism and biosynthesis.[2][3]

Introduction

The initial discovery of this compound, isolated from the unculturable bacterium Eleftheria terrae, was met with considerable optimism due to the failure to generate resistant mutants of Staphylococcus aureus or Mycobacterium tuberculosis in initial laboratory studies.[4] This led to the characterization of this compound as an antibiotic to which resistance would be difficult to develop.[5] this compound's mode of action involves binding to the pyrophosphate-sugar moiety of Lipid II, a precursor for peptidoglycan synthesis, and Lipid III, a precursor for teichoic acid synthesis.[4][6] This dual-targeting of non-proteinaceous molecules was hypothesized to be the basis for the high barrier to resistance.[5]

However, more recent investigations using synthetic analogues of this compound, such as Arg10-teixobactin, have demonstrated that de novo resistance can be induced under laboratory conditions, albeit at a low frequency and with a significant biological cost.[2] This guide details the experimental approaches that have been instrumental in understanding the nuances of this compound resistance.

Experimental Protocols for Inducing and Characterizing this compound Resistance

Serial Passage for Resistance Induction

Serial passage is a standard laboratory method to simulate the evolution of antibiotic resistance over time. Bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic, allowing for the selection and propagation of mutants with reduced susceptibility.

Protocol: Serial Passage of Staphylococcus aureus with this compound Analogues [2]

-

Preparation of Bacterial Culture: Inoculate a single colony of S. aureus (e.g., MRSA strain ATCC 33591) into Mueller-Hinton Broth (MHB). Incubate overnight at 37°C with shaking.

-

Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the this compound analogue for the ancestral bacterial strain using the broth microdilution method (see Protocol 2.2).

-

Serial Passage Setup:

-

Prepare a series of culture tubes or a 96-well microtiter plate with MHB containing increasing concentrations of the this compound analogue (e.g., from 0.25 x MIC to 4 x MIC).

-

Inoculate each well with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

-

Include a no-antibiotic control and a sterile control.

-

-

Incubation: Incubate the cultures at 37°C for 24 hours.

-

Passage:

-

Identify the highest concentration of the this compound analogue that permits bacterial growth (sub-MIC).

-

Dilute the culture from this well 1:1000 into a fresh series of antibiotic-containing media.

-

Repeat this passage daily for a defined period (e.g., 45-75 days, corresponding to approximately 300-500 generations).[2]

-

-

Monitoring Resistance: Periodically (e.g., every 5-10 days), determine the MIC of the evolving bacterial population to quantify the change in resistance.

-

Isolation of Resistant Mutants: After the final passage, streak the culture from the highest tolerated antibiotic concentration onto an agar plate to obtain single colonies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[7][8]

Protocol: Broth Microdilution MIC Assay [7][9]

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Preparation of Bacterial Inoculum:

-

From an overnight culture, suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Whole-Genome Sequencing (WGS) of Resistant Isolates

WGS is employed to identify the genetic mutations that confer antibiotic resistance.

Protocol: WGS of this compound-Resistant S. aureus [2][10]

-

DNA Extraction: Isolate high-quality genomic DNA from single colonies of both the ancestral and the evolved resistant strains.

-

Library Preparation: Prepare a DNA sequencing library using a commercial kit (e.g., Nextera XT).

-

Sequencing: Perform high-throughput sequencing on a platform such as Illumina.

-

Data Analysis:

-

Align the sequencing reads from the resistant isolates to the genome of the ancestral strain.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

-

Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.

-

Assessment of Fitness Cost

The fitness cost of resistance mutations is evaluated by comparing the growth rate of the resistant strain to that of the susceptible ancestral strain in the absence of the antibiotic.[2][11]

Protocol: Growth Curve Analysis [2]

-

Culture Preparation: Grow overnight cultures of both the ancestral and the resistant strains in antibiotic-free MHB.

-

Growth Measurement:

-

Dilute the overnight cultures into fresh MHB in a microtiter plate.

-

Incubate the plate in a microplate reader at 37°C with continuous shaking.

-

Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every 15-30 minutes) for 24 hours.

-

-

Data Analysis: Plot the growth curves and calculate the maximum growth rate and doubling time for each strain. A reduced growth rate in the resistant strain compared to the ancestor indicates a fitness cost.

Quantitative Data on this compound Resistance

The following tables summarize the quantitative data from a key study that successfully induced resistance to an Arg10-teixobactin analogue in S. aureus.[2]

Table 1: Evolution of MIC for Arg10-Teixobactin in S. aureus ATCC 33591 [2]

| Day of Serial Passage | Generation Number (approx.) | Mean MIC (µg/mL) | Fold Increase over Ancestor |

| 0 | 0 | 2.0 | 1x |

| 20 | 105 | 4.8 | 2.4x |

| 45 | 300 | 6.43 | >3x |

Table 2: Fitness Cost of Arg10-Teixobactin Resistance in S. aureus [2]

| Strain | Condition | Relative Growth Rate (compared to ancestor) |

| Arg10-Teixobactin Resistant | MH Broth (antibiotic-free) | Significantly reduced |

Note: The original study provides detailed statistical analysis of the fitness cost under various stress conditions.

Molecular Mechanisms of this compound Resistance

WGS of S. aureus strains with evolved resistance to Arg10-teixobactin has identified mutations in several key genes involved in cell wall biosynthesis, lipid metabolism, and energy metabolism.[2]

Table 3: Genes with Mutations Conferring Reduced Susceptibility to Arg10-Teixobactin [2]

| Gene | Function | Type of Mutation |

| ftsW | Involved in the transport of Lipid II across the cell membrane | Non-synonymous SNP |

| dltD | Part of the dlt operon, responsible for D-alanylation of teichoic acids | Non-synonymous SNP |

| purR | Regulator of purine metabolism | Non-synonymous SNP |

Visualization of Pathways and Workflows

Experimental Workflow for Investigating this compound Resistance

The following diagram illustrates the overall experimental workflow for inducing, characterizing, and identifying the genetic basis of this compound resistance.

Caption: Experimental workflow for this compound resistance studies.

Putative Signaling Pathways Involved in Reduced this compound Susceptibility

The mutations identified in ftsW, dltD, and purR suggest alterations in key cellular processes that may contribute to reduced susceptibility to this compound. The following diagrams illustrate these pathways and the potential impact of the observed mutations.

Diagram 1: Cell Wall Precursor Transport and Teichoic Acid Modification

This diagram shows the roles of FtsW in Lipid II transport and DltD in teichoic acid modification. Mutations in these genes could potentially alter the cell envelope, reducing this compound's access to its targets.

Caption: Cell wall precursor pathways affected by mutations.

Diagram 2: Purine Metabolism and Potential Link to Fitness Cost

A mutation in purR, a regulator of purine metabolism, may represent a compensatory mechanism to offset the energy costs associated with other resistance mutations.

Caption: Role of PurR in metabolism and potential resistance cost.

Conclusion

While this compound and its analogues exhibit a high barrier to resistance, this guide demonstrates that resistance is not impossible to achieve under sustained selective pressure. The development of low-level resistance in S. aureus is a slow process that is associated with a significant fitness cost and is linked to mutations in genes integral to cell envelope biogenesis and cellular metabolism.[2] The experimental protocols and findings detailed herein provide a crucial framework for the continued investigation of this compound resistance. A thorough understanding of these mechanisms is paramount for the strategic development of this compound-based therapeutics and for anticipating and potentially mitigating the emergence of resistance in clinical settings. Future research should focus on further elucidating the precise biochemical consequences of the identified mutations and exploring the potential for cross-resistance with other antibiotics.

References

- 1. A New Antibiotic and the Evolution of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De Novo Resistance to Arg10-Teixobactin Occurs Slowly and Is Costly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Resistance to Arg10-Teixobactin Occurs Slowly and Is Costly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. Lipid II - Wikipedia [en.wikipedia.org]

- 7. In Vitro Antibacterial Activity of this compound Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC measurements. [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]

The Architecture of a Novel Antibiotic: A Technical Guide to the Chemical Structure and Unique Amino Acids of Teixobactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin, a highly potent antibiotic, has emerged as a promising weapon in the fight against multidrug-resistant Gram-positive bacteria. Isolated from the previously unculturable soil bacterium Eleftheria terrae, its novel mechanism of action and the inability of pathogens to develop resistance in laboratory settings have made it a subject of intense research. This technical guide provides an in-depth exploration of the chemical structure of this compound, with a particular focus on its unique amino acid constituents, and details the experimental methodologies employed in its synthesis and characterization.

Chemical Structure of this compound

This compound is a macrocyclic depsipeptide composed of eleven amino acid residues. Its structure is characterized by a 10-residue peptide chain that is cyclized via an ester linkage between the C-terminus of L-Isoleucine at position 11 and the side-chain hydroxyl group of L-Threonine at position 8. This creates a 13-membered macrocyclic ring.

The primary sequence of this compound is: N-Me-D-Phe¹ - L-Ile² - L-Ser³ - D-Gln⁴ - D-allo-Ile⁵ - L-Ile⁶ - L-Ser⁷ - D-Thr⁸ - L-Ala⁹ - L-allo-End¹⁰ - L-Ile¹¹.

A key feature of this compound's structure is the presence of several non-proteinogenic and D-amino acids, which are crucial for its biological activity and stability.

Unique Amino Acids

This compound's remarkable properties are, in large part, attributed to its unusual amino acid composition. These include:

-

L-allo-Enduracididine (L-allo-End): This is a rare, cyclic guanidinium-containing amino acid. The enduracididine moiety is critical for this compound's interaction with its biological target, Lipid II.

-

D-amino acids: this compound incorporates four D-amino acids: D-Phenylalanine at position 1 (which is also N-methylated), D-Glutamine at position 4, D-allo-Isoleucine at position 5, and D-Threonine at position 8. The presence of these D-amino acids contributes to the peptide's resistance to proteolytic degradation and plays a significant role in its three-dimensional conformation and target binding.

-

N-methyl-D-phenylalanine: The N-terminal D-phenylalanine is methylated, which can enhance membrane permeability and proteolytic stability.

The following diagram illustrates the chemical structure of this compound, highlighting its unique amino acid components.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₅₈H₉₅N₁₅O₁₅ | [1] |

| Molecular Weight | 1242.46 g/mol | [1] |

| Amino Acid Sequence | N-Me-D-Phe-L-Ile-L-Ser-D-Gln-D-allo-Ile-L-Ile-L-Ser-D-Thr-L-Ala-L-allo-End-L-Ile | [2] |

| Cyclization | Ester linkage between L-Ile¹¹ C-terminus and D-Thr⁸ side-chain hydroxyl | [2] |

| Unique Amino Acids | L-allo-Enduracididine, N-Me-D-Phe, D-Gln, D-allo-Ile, D-Thr | [3][4] |

Experimental Protocols

The synthesis and structural elucidation of this compound involve a combination of solid-phase peptide synthesis, purification, and advanced analytical techniques.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The total synthesis of this compound is most commonly achieved using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). The general workflow is as follows:

Detailed Methodologies:

-

Resin Preparation: 2-Chlorotrityl chloride resin is typically swollen in a suitable solvent like dichloromethane (DCM).

-

Loading of the First Amino Acid: The C-terminal amino acid, Fmoc-L-Isoleucine-OH, is attached to the resin using a base such as N,N-diisopropylethylamine (DIPEA) in DCM.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a 20% solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent, commonly hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of DIPEA, and then coupled to the deprotected N-terminus of the peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence.

-

On-Resin Esterification: For the synthesis of the depsipeptide bond, the side-chain hydroxyl of D-Threonine is esterified with the C-terminus of L-Isoleucine while the peptide is still attached to the resin.

-

Cleavage and Deprotection: The fully assembled linear peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Solution-Phase Macrolactamization: The cyclization to form the macrocyclic ring is performed in solution under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Purification: The crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and stereochemistry.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of this compound in solution.

Key Experiments:

-

1D ¹H NMR: Provides initial information about the types and number of protons present.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the peptide's conformation and folding.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.

-

¹H-¹⁵N HSQC: Correlates amide protons with their directly bonded nitrogen atoms, providing information on the peptide backbone.

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O).

Data Analysis: The collected NMR data is processed and analyzed to assign all proton, carbon, and nitrogen resonances. Distance restraints derived from NOESY spectra are then used in molecular modeling programs to calculate a family of 3D structures consistent with the experimental data.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its potent bactericidal activity by targeting and binding to Lipid II and Lipid III, essential precursors for the synthesis of peptidoglycan and teichoic acid, respectively, in the bacterial cell wall.[5][6] This interaction disrupts the cell wall biosynthesis, leading to cell lysis.

The mechanism is considered a "two-pronged attack":

-

Inhibition of Cell Wall Synthesis: By sequestering Lipid II and Lipid III, this compound prevents their incorporation into the growing peptidoglycan and teichoic acid polymers.

-

Membrane Disruption: The binding of this compound to Lipid II can induce the formation of large supramolecular assemblies that disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[7]

The following diagram illustrates the logical relationship in this compound's mechanism of action.

Conclusion

The unique chemical architecture of this compound, particularly its incorporation of rare and D-amino acids, is central to its potent antimicrobial activity and its ability to evade resistance. The detailed understanding of its structure, enabled by sophisticated synthetic and analytical methods, provides a solid foundation for the rational design of novel this compound analogs with improved pharmacokinetic properties and an even broader spectrum of activity. This knowledge is invaluable for researchers and drug development professionals working towards the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. Synthesis and Application of Fluorescent this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hub.hku.hk [hub.hku.hk]

- 7. This compound kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

Teixobactin: A Technical Guide to its Spectrum of Activity Against Gram-Positive Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin, a novel depsipeptide antibiotic isolated from the unculturable bacterium Eleftheria terrae, represents a significant breakthrough in the fight against antimicrobial resistance.[1][2][3][4] Its unique mechanism of action, targeting lipid precursors of the bacterial cell wall, has rendered it highly effective against a wide array of Gram-positive pathogens, with no detectable resistance development observed in laboratory studies.[3][5][6][7] This technical guide provides an in-depth overview of this compound's spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound exerts its potent bactericidal activity by inhibiting cell wall synthesis through a dual-targeting mechanism. It binds with high affinity to two essential lipid-linked precursors of the cell wall:

By sequestering these precursors, this compound effectively blocks the biosynthesis of both peptidoglycan and teichoic acid, leading to the disruption of cell wall integrity and subsequent cell lysis.[2][3][8][10] This multi-target approach, focused on highly conserved, non-proteinaceous molecules, is believed to be the primary reason for the lack of observed resistance.[2][3][5]

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound action on the bacterial cell wall.

Spectrum of Activity: Quantitative Data

This compound demonstrates potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against various clinically relevant pathogens.

Table 1: MIC of this compound against Gram-Positive Pathogens

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.5 - 2 | [11] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 2 - 4 | [11][12] |

| Staphylococcus aureus (VISA) | SA1287 | 1 | [7] |

| Enterococcus faecalis (VRE) | Clinical Isolates | 2 - 16 | [11][12] |

| Enterococcus faecium (VRE) | - | 4 | [12] |

| Bacillus subtilis | ATCC 6051 | 0.5 - 4 | [11] |

| Bacillus anthracis | - | 0.02 | [7] |

| Clostridium difficile | - | 0.005 | [7] |

| Mycobacterium tuberculosis | - | <1 | [7] |

| Streptococcus pneumoniae | - | Potent Activity | [1][6] |

Table 2: MIC of this compound Derivatives against Gram-Positive Pathogens

| Derivative | Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Derivative 3 | S. aureus (MRSA) | Clinical Isolates | 32 | [11][12] |

| Derivative 4 | S. aureus (MRSA) | Clinical Isolates | 2 - 4 | [11][12] |

| Derivative 5 | S. aureus (MRSA) | Clinical Isolates | 2 - 4 | [11][12] |

| Derivative 3 | E. faecalis (VRE) | Clinical Isolates | 8 - 16 | [11][12] |

| Derivative 4 | E. faecalis (VRE) | Clinical Isolates | 4 | [11][12] |

| Derivative 5 | E. faecalis (VRE) | Clinical Isolates | 2 - 16 | [11][12] |

| L-Chg10-teixobactin | E. faecalis | ATCC 29212 & 47077 | 0.8 | [13] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[14] Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[12][14]

-

Preparation of Bacterial Inoculum: From a fresh subculture, prepare a bacterial suspension in 0.9% saline to match the turbidity of a 0.5 McFarland standard.[14] Dilute this suspension 100-fold in CAMHB to obtain a final inoculum of approximately 10^6 CFU/mL.[14]

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. The final volume in each well should be 200 µL.[12] Incubate the plates at 37°C for 18 to 24 hours.[12][14]

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[12][14]

Time-Kill Assay

This protocol describes the methodology for conducting a time-kill kinetic assay to evaluate the bactericidal or bacteriostatic activity of this compound over time.

Caption: Workflow for a time-kill kinetic assay.

-

Culture Preparation: Inoculate a single colony of the test organism into 10 mL of Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.[8] Dilute the overnight culture into fresh MHB and incubate for an additional 2 hours to obtain a log-phase culture.[8]

-

Exposure to this compound: Add this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC) to the log-phase bacterial culture.[8]

-

Sampling and Plating: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[8] Perform serial dilutions of these aliquots and plate them onto appropriate agar plates.

-

Data Analysis: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL). Plot the log10 CFU/mL against time for each this compound concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Resistance Development Study

This protocol details the serial passage method used to assess the potential for bacteria to develop resistance to this compound.

Caption: Workflow for a resistance development study via serial passage.

-

Initial MIC Determination: Determine the baseline MIC of this compound for the test organism as described in the MIC determination protocol.

-

Serial Passage: In a series of tubes or a microtiter plate, expose the bacterial culture to a range of sub-inhibitory concentrations of this compound. Following a 24-hour incubation, transfer an aliquot from the well with the highest concentration that still shows bacterial growth to a new series of dilutions.[7]

-

Extended Incubation: Repeat this serial passage daily for an extended period, such as 27 days.[7]

-

Final MIC Determination: After the final passage, determine the MIC of this compound for the passaged bacterial population.

-

Analysis: Compare the final MIC to the initial MIC. A significant increase in the MIC would indicate the development of resistance. To date, no resistant mutants of S. aureus or M. tuberculosis have been generated in vitro using this method.[6][7]

Conclusion

This compound exhibits exceptional in vitro activity against a wide range of Gram-positive pathogens, including those with established resistance to other antibiotics. Its novel mechanism of action, targeting conserved lipid precursors, provides a significant advantage in overcoming and preventing the development of resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its analogues as next-generation therapeutics for combating serious Gram-positive infections.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. urologytimes.com [urologytimes.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Killing Mechanism of this compound against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. Frontiers | In Vitro Antibacterial Activity of this compound Derivatives on Clinically Relevant Bacterial Isolates [frontiersin.org]

- 12. In Vitro Antibacterial Activity of this compound Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MIC measurements. [bio-protocol.org]

The biosynthetic pathway of Teixobactin in soil microorganisms

Abstract

Teixobactin, a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a significant breakthrough in the fight against antimicrobial resistance. Its unique mechanism of action, which involves binding to highly conserved precursors of cell wall synthesis, lipid II and lipid III, has made it a subject of intense research.[1][2] Notably, resistance to this compound has not been developed in laboratory settings.[1] This guide provides a detailed technical overview of the this compound biosynthetic pathway, summarizing the genetic and enzymatic machinery responsible for its production. It includes available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the biosynthetic and discovery workflows to serve as a comprehensive resource for the scientific community.

The this compound Biosynthetic Gene Cluster and Machinery

The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in Eleftheria terrae.[3] The core of this cluster consists of two exceptionally large genes, txo1 and txo2, which encode the non-ribosomal peptide synthetases (NRPSs) Txo1 and Txo2, respectively.[1][4] These megasynthases are responsible for the assembly-line synthesis of the 11-residue peptide backbone of this compound.[5]

The entire biosynthetic gene cluster has been sequenced and is available under GenBank accession number KP006601. The synthesis follows the canonical co-linearity rule for NRPSs, where the sequence of modules on the enzymes dictates the sequence of amino acids in the final peptide product.[3]

Key Components:

-

Txo1 NRPS: A 6,422 amino acid protein that contains the first six modules of the assembly line.[5]

-

Txo2 NRPS: A 6,375 amino acid protein that contains the final five modules and the termination domains.[5]

Each of the 11 modules contains a core set of catalytic domains:

-

Adenylation (A) Domain: Selects and activates the specific amino acid substrate via adenylation using ATP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid to a 4'-phosphopantetheine (Ppant) arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptide chain and the newly incorporated amino acid.

Additionally, specialized domains are present within specific modules to carry out modifications:

-

Methyltransferase (MT) Domain: Located in Module 1 of Txo1, this domain N-methylates the first amino acid, D-phenylalanine.[1]

-

Epimerization (E) Domain: Though not explicitly detailed in all initial reports, the presence of four D-amino acids (N-Me-D-Phe, D-Gln, D-allo-Ile, D-Thr) implies the action of E domains within the corresponding modules, which catalyze the conversion of L-amino acids to their D-epimers after incorporation.[1]

-

Thioesterase (TE) Domain: Two tandem TE domains are located at the C-terminus of Txo2. These domains are responsible for terminating the synthesis, releasing the completed peptide chain, and catalyzing the final macrolactamization reaction.[1]

The Stepwise Biosynthesis of this compound

The synthesis of this compound is a sequential process occurring on the multienzyme Txo1-Txo2 complex.

-

Initiation: The process begins at Module 1 of Txo1. The A-domain selects and activates D-phenylalanine. The MT domain then methylates its amino group, and the resulting N-Me-D-Phe is loaded onto the adjacent T-domain.[1][5]

-

Elongation: The nascent peptide chain is passed sequentially from one module to the next. At each module (Modules 2-11), the respective A-domain selects its cognate amino acid (L-Ile, L-Ser, D-Gln, D-allo-Ile, L-Ile, L-Ser, D-Thr, L-Ala, L-allo-Enduracididine, and L-Ile). The C-domain of the current module catalyzes peptide bond formation between the growing chain tethered to the previous module's T-domain and the amino acid on its own T-domain.[3]

-

Termination and Cyclization: After the 11th amino acid (L-Ile) is added in Module 11 of Txo2, the full-length linear peptide is tethered to the final T-domain. The tandem TE domains at the C-terminus of Txo2 then catalyze a crucial final step. They mediate an intramolecular esterification (lactonization) reaction between the C-terminal carboxyl group of the 11th residue (L-Ile) and the side-chain hydroxyl group of the D-Threonine at position 8, releasing the final, cyclic depsipeptide product, this compound.[1]

Quantitative Data

While detailed enzyme kinetic parameters (Km, kcat) for the Txo1/Txo2 domains and specific fermentation titers from E. terrae are not yet widely available in the public literature, data on the biological activity and inhibitory concentrations of this compound have been published.

| Parameter | Organism/System | Value/Observation | Reference |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA USA300) | 0.25 µg/mL | [6] |

| Enterococcus faecalis (VRE) | 0.25 µg/mL | [6] | |

| Streptococcus pneumoniae | 0.06 µg/mL | [6] | |

| Bacillus anthracis | 0.02 µg/mL | [6] | |

| Clostridium difficile | 0.005 µg/mL | [6] | |

| Mycobacterium tuberculosis | 0.5 µg/mL | [6] | |

| In Vitro Inhibition | Peptidoglycan Biosynthesis Assay | Almost complete inhibition at a 2-fold molar excess of this compound to lipid II substrate. | |

| In Vivo Efficacy (PD50) | MRSA Septicemia Mouse Model | 0.2 mg/kg | [1] |

Visualizations of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: The modular assembly line for this compound biosynthesis by NRPS enzymes Txo1 and Txo2.

iChip Discovery Workflow

Caption: Experimental workflow for the discovery of Eleftheria terrae and this compound.

Experimental Protocols

Protocol for Cultivation of Eleftheria terrae using iChip

This protocol is based on the methodologies developed for the in situ cultivation of previously unculturable soil bacteria.

Materials:

-

iChip device components (central plate with through-holes, side panels, 0.03 µm semi-permeable membranes).

-

Soil sample from a nutrient-rich environment.

-

Sterile saline solution (0.9% NaCl).

-

Nutrient-poor agar medium (e.g., 1:10 diluted Tryptic Soy Broth Agar).

-

Sterile test tubes, pipettes, and Petri dishes.

-

Biosafety cabinet.

-

70% ethanol.

Methodology:

-

Sample Preparation: Suspend 1 g of soil in 10 mL of sterile saline. Vortex thoroughly and allow large particles to settle.

-

Serial Dilution: Perform a serial dilution of the soil suspension in sterile saline to achieve a final concentration where approximately one bacterial cell is present per microliter. This is a critical step to ensure single-colony growth in each iChip chamber.

-

iChip Sterilization: Decontaminate all iChip components by soaking in 70% ethanol for 15 minutes, followed by rinsing with sterile deionized water and air-drying in a biosafety cabinet.

-

iChip Loading: In a biosafety cabinet, mix the final bacterial dilution with molten, cooled (approx. 45°C) nutrient-poor agar at a 1:1 ratio. Pipette this mixture into the through-holes of the central iChip plate. Allow the agar to solidify. A control with sterile agar should be included in some wells to check for contamination.

-

iChip Assembly: Place a semi-permeable membrane on each side of the central plate. Secure the membranes with the outer panels and fasten the device. The membranes allow diffusion of molecules from the environment but prevent cells from moving in or out.

-

In Situ Incubation: Bury the assembled iChip back into the original soil collection site. Mark the location for later retrieval. Incubate for 2-4 weeks. The soil should be kept moist during this period.

-

Harvesting: Retrieve the iChip and carefully clean its exterior with sterile saline. Disassemble the chip in a biosafety cabinet.

-

Isolation: Using a sterile tool, push out the individual agar plugs from each chamber where a colony has grown onto a fresh laboratory culture plate (e.g., SMS agar or 0.1X Tryptic Soy Broth Agar).

-

Domestication: Incubate the plates until visible growth is observed. Successful isolates, like E. terrae, can then be subcultured for further analysis, including screening for antibiotic production.

Protocol for Large-Scale Fermentation and Purification of this compound

This protocol is adapted from the scale-up procedure used in the original discovery of this compound.[7]

Materials:

-

E. terrae seed culture.

-

Seed broth and R4 fermentation media.

-

Large-scale bioreactor (e.g., 50 L).

-

Centrifuge capable of handling large volumes.

-

50% aqueous acetonitrile.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Acetonitrile and water (HPLC grade) with 0.1% trifluoroacetic acid (TFA).

Methodology:

-

Seed Culture: Inoculate a seed broth with a homogenized colony of E. terrae. Grow with agitation for 4 days at 28°C.

-

Bioreactor Inoculation: Dilute the seed culture 5% (v/v) into a large-scale bioreactor containing R4 fermentation media.

-

Fermentation: Grow the culture for approximately 7 days. Monitor the production of this compound periodically by taking small samples and analyzing them via analytical HPLC.

-

Cell Harvesting: After 7 days, harvest the cells by centrifuging the entire culture volume.

-

Extraction: Resuspend the cell pellet in 50% aqueous acetonitrile (e.g., 10 L for a 40 L culture) to extract this compound and other small molecules. Stir the suspension and then centrifuge again to pellet the cell debris.

-

Purification:

-

Collect the supernatant containing the crude this compound extract.

-

Concentrate the extract under vacuum to remove the acetonitrile.

-

Subject the concentrated aqueous extract to preparative reverse-phase HPLC on a C18 column.

-